8-(4-(2,6-dichlorobenzyl)piperazin-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(4-(2,6-dichlorobenzyl)piperazin-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H24Cl2N6O3 and its molecular weight is 467.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Cardiovascular Activity
Research led by Chłoń-Rzepa et al. (2004) explored the synthesis of 8-alkylamino derivatives of 1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones, investigating their antiarrhythmic and hypotensive activity. This study found that certain analogues demonstrated significant prophylactic antiarrhythmic activity in experimentally induced arrhythmia, with specific compounds showing noteworthy hypotensive activity. This research highlights the potential of such derivatives in developing new cardiovascular therapeutics (Chłoń-Rzepa et al., 2004).
Structural Insights
A study by Karczmarzyk et al. (1995) focused on the molecular and crystal structure of a related compound, revealing insights into the typical geometry of the fused rings in the purine system. This structural analysis contributes to our understanding of the molecular interactions and potential reactivity of similar compounds (Karczmarzyk et al., 1995).
Anti-Inflammatory and Analgesic Agents
Abu-Hashem et al. (2020) synthesized novel heterocyclic compounds derived from visnaginone and khellinone, evaluating their analgesic and anti-inflammatory activities. This study identified compounds with significant COX-2 inhibitory activity, offering a foundation for developing new anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Mycobacterium tuberculosis Inhibition
Research by Konduri et al. (2020) described the design and synthesis of purine linked piperazine derivatives as novel inhibitors of Mycobacterium tuberculosis. This study identified several analogues with promising anti-mycobacterial activity, highlighting the potential of such compounds in tuberculosis treatment (Konduri et al., 2020).
Properties
IUPAC Name |
8-[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2N6O3/c1-25-17-16(18(29)24-20(25)30)28(10-11-31-2)19(23-17)27-8-6-26(7-9-27)12-13-14(21)4-3-5-15(13)22/h3-5H,6-12H2,1-2H3,(H,24,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYBHSVTDJKMOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=C(C=CC=C4Cl)Cl)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.